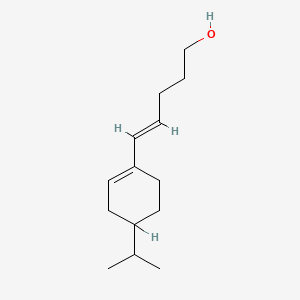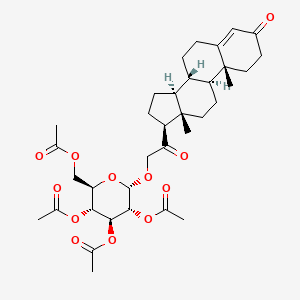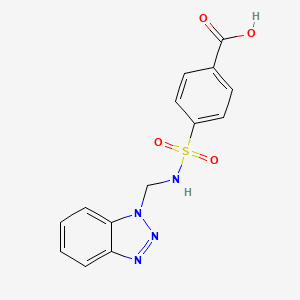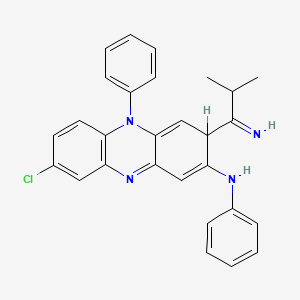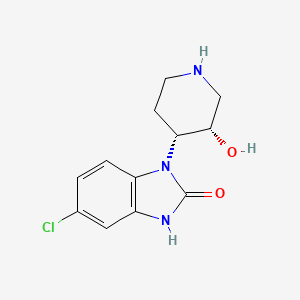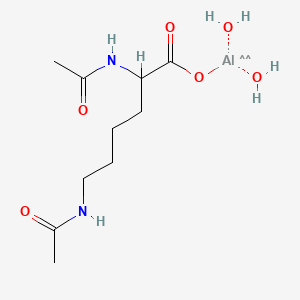
(N2,N6-Diacetyl-L-lysinato-O1,O2)dihydroxyaluminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(N2,N6-Diacetyl-L-lysinato-O1,O2)dihydroxyaluminium is a chemical compound with the molecular formula C10H22AlN2O6 and a molecular weight of 293.273 g/mol . This compound is known for its unique structure, which includes diacetylated lysine ligands coordinated to an aluminum center. It has various applications in scientific research and industry due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (N2,N6-Diacetyl-L-lysinato-O1,O2)dihydroxyaluminium typically involves the reaction of diacetyl-L-lysine with an aluminum salt under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then heated to promote the coordination of the diacetyl-L-lysine ligands to the aluminum center .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are optimized for maximum yield. The process includes steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced analytical techniques ensures the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(N2,N6-Diacetyl-L-lysinato-O1,O2)dihydroxyaluminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diacetyl-L-lysine ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized aluminum complexes, while substitution reactions can produce new aluminum-ligand complexes .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (N2,N6-Diacetyl-L-lysinato-O1,O2)dihydroxyaluminium is used as a precursor for the synthesis of other aluminum complexes. Its unique structure makes it a valuable compound for studying coordination chemistry and ligand exchange reactions .
Biology
In biological research, this compound is used to study the interactions between metal ions and biological molecules. It serves as a model compound for understanding the role of aluminum in biological systems .
Medicine
Its ability to form stable complexes with various ligands makes it a candidate for developing new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its unique properties make it suitable for applications in catalysis and material science .
Mecanismo De Acción
The mechanism of action of (N2,N6-Diacetyl-L-lysinato-O1,O2)dihydroxyaluminium involves the coordination of the diacetyl-L-lysine ligands to the aluminum center. This coordination stabilizes the aluminum ion and allows it to interact with other molecules. The molecular targets and pathways involved in its action depend on the specific application, such as catalysis or drug delivery .
Comparación Con Compuestos Similares
Similar Compounds
(N2,N6-Diacetyl-L-lysinato-O1,O2)hydroxyaluminium: Similar structure but with one less hydroxyl group.
(N2,N6-Diacetyl-L-lysinato-O1,O2)chloroaluminium: Similar structure but with a chlorine atom instead of a hydroxyl group.
Uniqueness
(N2,N6-Diacetyl-L-lysinato-O1,O2)dihydroxyaluminium is unique due to its specific coordination environment and the presence of two hydroxyl groups. This gives it distinct chemical properties and makes it suitable for a wide range of applications .
Propiedades
Número CAS |
56379-05-6 |
|---|---|
Fórmula molecular |
C10H21AlN2O6 |
Peso molecular |
292.27 g/mol |
InChI |
InChI=1S/C10H18N2O4.Al.2H2O/c1-7(13)11-6-4-3-5-9(10(15)16)12-8(2)14;;;/h9H,3-6H2,1-2H3,(H,11,13)(H,12,14)(H,15,16);;2*1H2/q;+1;;/p-1 |
Clave InChI |
HDYKGPBFWRAQFD-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)NCCCCC(C(=O)O[Al])NC(=O)C.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate](/img/structure/B12677738.png)
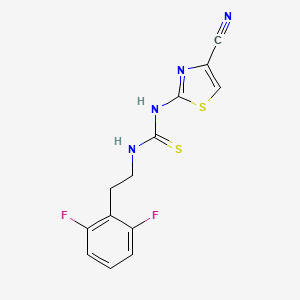
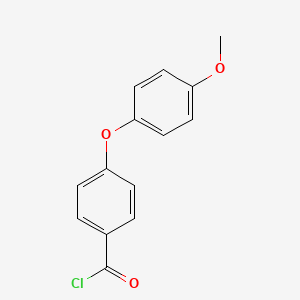


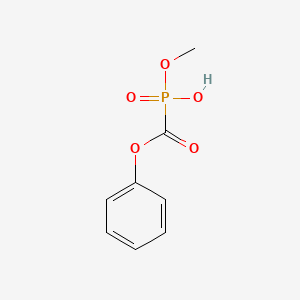
![1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane](/img/structure/B12677765.png)
